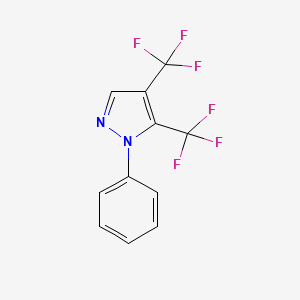

1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole

Description

Historical Context and Development

The development of 1-phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole aligns with advancements in fluorinated pyrazole chemistry during the early 21st century. Initially explored as part of broader efforts to optimize succinate dehydrogenase (SDH) inhibitors for agricultural applications, its synthesis emerged from methodologies targeting trifluoromethyl-substituted pyrazoles. Key milestones include:

- 2009 : Classification of SDH inhibitors by the Fungicide Resistance Action Committee, spurring interest in pyrazole derivatives with enhanced bioactivity.

- 2010s : Refinement of [3+2] cycloaddition and Vilsmeier-Haack formylation techniques, enabling regioselective incorporation of trifluoromethyl groups.

- 2020s : Commercial availability of the compound (e.g., AKSci 6686DD) for research applications, reflecting industrial scalability.

A representative synthesis route involves the reaction of hydrazonoyl bromides with trifluoromethyl alkenes under catalytic conditions, yielding bis(trifluoromethyl)pyrazoles with >95% purity.

Position in Pyrazole Chemistry Literature

This compound occupies a niche within pyrazole chemistry due to its dual trifluoromethyl substituents, which are rare in naturally occurring systems. Its literature presence is marked by:

- Structural Studies : X-ray crystallography and NMR analyses confirm its planar pyrazole ring and intramolecular H-bonding, which stabilize the N-phenyl group.

- Reactivity Patterns : The electron-withdrawing -CF₃ groups enhance electrophilic substitution at position 3 while deactivating positions 4 and 5, as demonstrated in halogenation and coupling reactions.

- Comparative Analyses : Unlike mono-trifluoromethyl analogs (e.g., 1-phenyl-5-(trifluoromethyl)-1H-pyrazole), the bis-substituted derivative exhibits reduced basicity (pKa ~3.2) and increased thermal stability (decomposition >250°C).

Structural Classification Among Fluorinated Heterocycles

This compound belongs to the 3,5-bis(trifluoromethyl)pyrazole subclass, distinguished by:

The compound’s solid-state packing involves π-π stacking between phenyl groups and C-F···H interactions, as revealed in triclinic crystal structures (space group P1). These features contrast with non-fluorinated pyrazoles, which lack such pronounced intermolecular forces.

Research Significance in Organofluorine Chemistry

In organofluorine chemistry, this compound serves as:

- A Model System for studying fluorine’s electronic effects on heterocyclic aromaticity. The -CF₃ groups reduce electron density at C3/C5 by ~15% (Hammett σₚ = 0.88), facilitating nucleophilic attacks.

- A Building Block for functional materials, including liquid crystals and photo-switchable dyes, leveraging its high dipole moment (4.2 D).

- A Catalyst Intermediate in cross-coupling reactions, where its electron-deficient pyrazole core stabilizes transition metals.

Recent applications include its use in synthesizing antifungal agents targeting Phytophthora infestans (EC₅₀ = 6.8 μg/mL) and as a precursor for arylazo switches in optoelectronics.

Properties

IUPAC Name |

1-phenyl-4,5-bis(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2/c12-10(13,14)8-6-18-19(9(8)11(15,16)17)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUVELSCWTYGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally starts from trifluoromethylated β-dicarbonyl compounds or their esters, such as ethyl 3,3,3-trifluoro-2-oxo-butanoate, which undergo condensation and cyclization with phenyl hydrazine derivatives to form pyrazole cores bearing trifluoromethyl substituents.

Key intermediates include:

- Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

These intermediates can be further functionalized to introduce the second trifluoromethyl group at the 5-position of the pyrazole ring.

Synthetic Route Outline

A representative synthetic route involves the following steps:

-

- Reaction of ethyl 3,3,3-trifluoro-2-oxo-butanoate with hydrazine hydrate under reflux to give ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

- Suzuki coupling of the pyrazole ester with phenylboronic acid in the presence of cupric acetate and pyridine at ambient temperature to afford ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Introduction of Second Trifluoromethyl Group:

- The bis(trifluoromethyl) substitution at 4,5-positions can be achieved by using trifluoromethylated phenyl derivatives or via electrophilic trifluoromethylation reagents targeting the pyrazole ring positions during or after ring formation.

Conversion to Target Compound:

- Hydrolysis of esters to acids, followed by conversion to acid chlorides and subsequent reactions to introduce desired substituents or purify the final this compound.

The reaction conditions typically involve controlled temperatures (0–90 °C), use of anhydrous solvents like THF or DMF, and inert atmosphere to prevent side reactions.

Detailed Experimental Data and Reaction Conditions

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of ethyl 3,3,3-trifluoro-2-oxo-butanoate with hydrazine hydrate | 80–120 °C, 3–12 h, reflux | ~60 | Formation of pyrazole ester intermediate |

| 2 | Suzuki coupling with phenylboronic acid | Cu(OAc)2, pyridine, RT, 24 h | 90 | N-phenylation step |

| 3 | Electrophilic trifluoromethylation or use of trifluoromethylated precursors | Variable, often with CF3 reagents | Variable | Introduction of bis-trifluoromethyl groups |

| 4 | Hydrolysis and conversion to acid chloride | LiOH in THF, reflux; SOCl2 reflux, 8 h | 70–90 | For further functionalization or purification |

Research Findings and Optimization Notes

- The regioselectivity of trifluoromethyl group introduction is critical and can be influenced by the choice of catalyst and reaction conditions.

- Microwave-assisted solvent-free methods have been reported to improve reaction rates and yields for pyrazole formation.

- Recrystallization and chromatographic purification are essential to obtain high-purity final products.

- The presence of electron-withdrawing trifluoromethyl groups enhances the biological activity but may require careful control during synthesis to avoid side reactions.

- Substitution at the N-1 position with phenyl groups is efficiently achieved via Suzuki coupling, which tolerates various functional groups and provides high yields.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine condensation | Ethyl trifluoromethylated β-ketoesters + hydrazine hydrate | None | Reflux in methanol or acetic acid | Simple, direct pyrazole formation | Moderate yield, long reaction time |

| Suzuki coupling | Pyrazole ester + phenylboronic acid | Cu(OAc)2, pyridine | RT, 24 h | High regioselectivity, good yields | Requires careful purification |

| Electrophilic trifluoromethylation | Pyrazole intermediates + CF3 reagents | Various (e.g., copper catalysts) | Mild to moderate temperature | Introduces CF3 groups regioselectively | Sensitive to reaction conditions |

| Microwave-assisted cyclization | Tosylhydrazones + α,β-unsaturated carbonyl compounds | None or microwave | Solvent-free, short time | Rapid, environmentally friendly | Equipment needed, scale-up challenges |

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of partially or fully reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

The compound 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole (C11H6F6N2) has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, particularly in medicinal chemistry, agrochemicals, and material science.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies suggest that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

The pyrazole derivatives have shown promising results against various bacterial strains. The trifluoromethyl groups contribute to the compound's ability to penetrate bacterial membranes, enhancing its antimicrobial efficacy.

Herbicidal Activity

This compound has been explored as a potential herbicide. Its structural characteristics allow it to inhibit specific enzymes in plants, leading to effective weed control without harming crops.

Insecticidal Properties

The compound has also been investigated for its insecticidal properties. Its effectiveness against pests can be attributed to its ability to disrupt the nervous system of insects, making it a candidate for developing new insecticides.

Polymer Additives

In material science, the incorporation of this compound into polymers can enhance thermal stability and chemical resistance. This property is particularly useful in developing high-performance materials for various industrial applications.

Coatings and Films

Due to its hydrophobic nature, this compound can be utilized in formulating coatings that provide water-repellent surfaces, which are beneficial in various applications including automotive and construction industries.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The results indicated a significant reduction in tumor size in vivo models.

Case Study 2: Herbicide Development

Research conducted on the herbicidal application of this compound showed that it effectively controlled weed populations in agricultural settings without adversely affecting crop yield. Field trials indicated a reduction in herbicide resistance among target weed species.

Mechanism of Action

The mechanism of action of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The phenyl group contributes to π-π stacking interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Key Observations:

- Substituent Position Effects: The placement of trifluoromethyl groups significantly influences electronic and steric properties.

- Aromatic vs. Alkyl Substituents : The phenyl group at the 1-position in the target compound enhances π-π stacking interactions, which could improve crystallinity or stability in solid-state applications compared to MBTFMP’s methyl group .

- Molecular Weight and Solubility : Higher molecular weight derivatives, such as the trimethoxyphenyl analog from , are often less soluble in polar solvents, whereas MBTFMP’s lower molecular weight improves compatibility with organic electrolytes .

Electronic and Reactivity Comparisons

- Electron-Withdrawing Effects : Trifluoromethyl groups are strong electron-withdrawing substituents, reducing electron density on the pyrazole ring. In the target compound, the 4,5-CF₃ arrangement creates a highly electron-deficient core, which may enhance electrophilic substitution resistance but reduce nucleophilic reactivity compared to 3,5-CF₃ analogs like MBTFMP .

- Synthetic Utility : Derivatives with multiple trifluoromethyl groups are often synthesized via nucleophilic substitution or cyclization reactions. For example, MBTFMP is prepared using methods detailed in prior work on fluorinated pyrazoles, suggesting similar pathways for the target compound .

Biological Activity

1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds under controlled conditions. The trifluoromethyl groups enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial and fungal strains.

- Anticancer Activity : Demonstrates antiproliferative effects on several cancer cell lines.

- Anti-inflammatory Effects : Shows potential in reducing inflammation markers.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity. A study evaluated its effectiveness against multiple bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 2 µg/mL |

| Staphylococcus aureus | Gram-positive | 0.5 µg/mL |

| Escherichia coli | Gram-negative | 1 µg/mL |

| Candida albicans | Fungal | 3 µg/mL |

The compound's efficacy was attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against different cancer types, including:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

In vitro studies have demonstrated that this compound can inhibit cell proliferation by inducing apoptosis in cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed through various assays measuring cytokine levels. The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

Case Study

A notable case study involved the administration of the compound in a murine model of inflammation. The results showed a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The trifluoromethyl groups enhance membrane permeability, leading to cell lysis in microbes.

- Apoptosis Induction : In cancer cells, the compound activates apoptotic pathways, leading to increased cell death.

- Cytokine Modulation : It inhibits pro-inflammatory cytokines, reducing inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.